molecular formula C20H24ClFN2O3 B2478775 N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride CAS No. 874336-39-7

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride

Cat. No.: B2478775
CAS No.: 874336-39-7
M. Wt: 394.87
InChI Key: RRURIYQUSGSYAX-QLOBERJESA-N
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Description

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methylated alanine residue, a fluorinated phenylalanine residue, and a phenylmethyl ester group, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the coupling of amino acid derivatives. The general synthetic route may include:

    Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

    Coupling Reaction: The protected amino acids are coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired compound.

    Esterification: The phenylmethyl ester group is introduced through esterification reactions using reagents like benzyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The process may include:

    Automated Peptide Synthesis: Utilizing automated synthesizers to streamline the coupling and deprotection steps.

    Purification: Employing chromatographic techniques such as HPLC (high-performance liquid chromatography) to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenylalanine residue can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in studies of protein structure and function, as well as enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cell surface receptors to trigger intracellular signaling cascades.

    Protein Modification: Incorporating into proteins to alter their structure and function.

Comparison with Similar Compounds

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride can be compared with other similar compounds, such as:

  • N-Methyl-D-alanyl-4-chloro-D-phenylalanine phenylmethyl ester hydrochloride
  • N-Methyl-D-alanyl-4-bromo-D-phenylalanine phenylmethyl ester hydrochloride
  • N-Methyl-D-alanyl-4-iodo-D-phenylalanine phenylmethyl ester hydrochloride

These compounds share similar structural features but differ in the halogen substituent on the phenylalanine residue, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

benzyl (2R)-3-(4-fluorophenyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3.ClH/c1-14(22-2)19(24)23-18(12-15-8-10-17(21)11-9-15)20(25)26-13-16-6-4-3-5-7-16;/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24);1H/t14-,18+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRURIYQUSGSYAX-QLOBERJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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